2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an oxadiazole moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with cellular receptors, while the oxadiazole moiety can modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of specific pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its combination of a chlorinated phenoxy group and an oxadiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-13-11-15(7-8-16(13)20)25-12-17(24)21-10-9-18-22-19(23-26-18)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,24) |
InChI Key |
WHSRHXHZNMTJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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